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molecular formula C12H17NO2 B033119 Fenobucarb CAS No. 3766-81-2

Fenobucarb

Cat. No. B033119
M. Wt: 207.27 g/mol
InChI Key: DIRFUJHNVNOBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05621132

Procedure details

To a solution of 2-Sec. butylphenol (1.5 g, 0.01 mole) 0.2 ml of Et3N was added under stirring. S-methyl ester of N-methylcarbamothioic acid (1.05 g, 0.01 mole) in acetonitrile (10ml) was added dropwise over a period of 4 hrs, keeping reflux temperature. After 30 hr, acetonitrile was evaporated under vacuum. The residue was taken in dichloromethane (25 ml), washed with water and a 5% cold NaOH solution, followed by water and brine and dried over sodium sulphate. After removal of the solvent, the liquid residue obtained was further purified by distillation to give 2-Sec. butylphenyl N-methylcarbamate of the formula VI; IR: 3329 (N--H), 1730 (--COO), 1535, 1490 and 750 (aromatic); PMR (CdCl3, 90 MHz): 0.81 (3H, 1, primary methyl of side chain), 1.18 (3H, d, J=7 Hz, secondary/methyl of side chain), 1.58 (2H, m, methylene protons of side chain), 2.88 (4H, doublet overlapping a multiplet, NH--CH3 and benzylic proton), 4.97 (1H, br s, N H) and 6.95 to 7.25 (4H, m, aromatic).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH2:3][CH3:4])[CH3:2].CCN(CC)CC.[CH3:19][NH:20][C:21](=S)[OH:22]>C(#N)C>[CH3:19][NH:20][C:21](=[O:22])[O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:1]([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(CC)C1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.05 g
Type
reactant
Smiles
CNC(O)=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
keeping reflux temperature
CUSTOM
Type
CUSTOM
Details
acetonitrile was evaporated under vacuum
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the liquid residue obtained
DISTILLATION
Type
DISTILLATION
Details
was further purified by distillation

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
CNC(OC1=C(C=CC=C1)C(C)CC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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